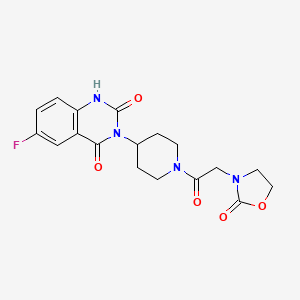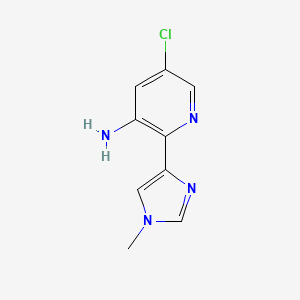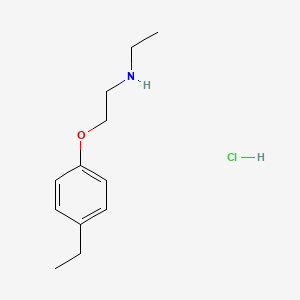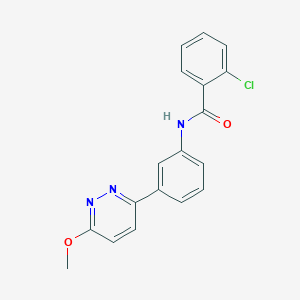
6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” has a molecular formula of C18H19FN4O5 . It is listed under the CAS No. 2034348-59-7.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 5 oxygen atoms . The average mass is 390.366 Da and the monoisotopic mass is 390.133942 Da .科学的研究の応用
Enantiomeric Separation
Research has demonstrated the ability to separate enantiomers of drugs with structures similar to the given compound using liquid chromatography on tolylcellulose, indicating potential for precise pharmacological studies and drug development processes (Overbeke et al., 1997).
Antimicrobial Applications
Studies have identified derivatives of quinazoline-diones as potential antimicrobial agents, demonstrating lowered antimicrobial MIC in gyrase resistance mutants, suggesting a pathway for developing antibiotics capable of overcoming certain resistance mechanisms (German et al., 2008).
Anticancer Activity
Synthesis and evaluation of N-substituted indole derivatives, including thiazolidine-2,4-dione structures, have shown significant anticancer activity, highlighting the compound's potential in cancer treatment research (Kumar & Sharma, 2022).
Inhibition of Bacterial Gyrase
Quinazolinediones, sharing a similar core structure with the given compound, have been explored for their activity against bacterial gyrase, particularly in mycobacteria, indicating their potential as novel antibacterial agents (Malik et al., 2011).
Antimalarial Potential
The synthesis of quinazolin-2,4-dione hybrid molecules has been undertaken with the aim of finding potent inhibitors against malaria, demonstrating the compound's potential application in antimalarial drug development (Abdelmonsef et al., 2020).
Synthesis and Activity Studies
Research into the synthesis of novel quinazolin-2,4-dione derivatives has explored their potential as antimicrobial agents, contributing to the development of new therapeutic options (Desai et al., 2013).
特性
IUPAC Name |
6-fluoro-3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5/c19-11-1-2-14-13(9-11)16(25)23(17(26)20-14)12-3-5-21(6-4-12)15(24)10-22-7-8-28-18(22)27/h1-2,9,12H,3-8,10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYPKSCCFWJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2441875.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2441876.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2441877.png)
![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2441878.png)


![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)
![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)



![2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441892.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)